molecular formula C13H7BrOS B12526203 1-(2-Bromophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one

1-(2-Bromophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one

Cat. No.: B12526203
M. Wt: 291.16 g/mol
InChI Key: YUHKJQXWIHORDB-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one is an organic compound that features a bromophenyl group and a thiophenyl group connected by a propynone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one typically involves the coupling of a 2-bromophenyl acetylene with a thiophen-3-yl ketone. Common synthetic routes may include:

    Sonogashira Coupling: This method involves the reaction of 2-bromophenyl acetylene with thiophen-3-yl ketone in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

    Heck Reaction: Another possible route is the Heck reaction, where the 2-bromophenyl acetylene is coupled with thiophen-3-yl ketone using a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a precursor for pharmaceutical compounds.

    Industry: Possible applications in materials science, such as the development of organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one: Similar structure with a chlorine atom instead of bromine.

    1-(2-Bromophenyl)-3-(furan-3-yl)prop-2-yn-1-one: Similar structure with a furan ring instead of a thiophene ring.

Properties

Molecular Formula

C13H7BrOS

Molecular Weight

291.16 g/mol

IUPAC Name

1-(2-bromophenyl)-3-thiophen-3-ylprop-2-yn-1-one

InChI

InChI=1S/C13H7BrOS/c14-12-4-2-1-3-11(12)13(15)6-5-10-7-8-16-9-10/h1-4,7-9H

InChI Key

YUHKJQXWIHORDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C#CC2=CSC=C2)Br

Origin of Product

United States

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